

Minimizing dye migration and bleeding in fabrics dyed with Disperse Red 91

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Compound of Interest

Compound Name: Disperse red 91

Cat. No.: B076703

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Technical Support Center: Disperse Red 91

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and professionals working with **Disperse Red 91**, focusing on the prevention of dye migration and bleeding in fabrics.

Frequently Asked Questions (FAQs)

Q1: What is **Disperse Red 91**?

Disperse Red 91 is a synthetic dye belonging to the anthraquinone class.[1][2] It is primarily used for dyeing hydrophobic fibers like polyester and its blends, as well as acetate and nylon fabrics.[3][4] Due to its non-ionic nature and low water solubility, it is applied from a fine aqueous dispersion, typically under high-temperature and high-pressure conditions.[3][5]

Q2: What are dye migration and bleeding?

Dye migration, often called bleeding, is the unintended movement of dye from a dyed fabric onto an adjacent material or an undyed portion of the same fabric.[6] In the context of **Disperse Red 91** and polyester, this phenomenon is often thermally induced. When the dyed fabric is subjected to heat (e.g., during post-treatment, storage, or application of coatings), the dye molecules can be reactivated, turning into a gaseous state (sublimation) and transferring out of the polyester fibers.[5][7][8] This can result in discoloration, staining, and a reduction in the fabric's overall color fastness.[9][10]

Q3: Why is dye migration a common issue with polyester fabrics dyed with disperse dyes?

Polyester fibers are dyed using a process where heat and pressure open the polymer structure, allowing the non-water-soluble disperse dye molecules to be deposited within the fiber.^[5] When the fabric is cooled, the dye is physically trapped. However, subsequent reheating can reopen the fiber structure, allowing the dye to escape.^[11] This is particularly prevalent with polyester and fabrics with high polyester content.^{[5][9]} Dark and bright shades, like those achieved with **Disperse Red 91**, are often more prone to migration.^{[5][9]}

Q4: What is "reduction clearing" and why is it important?

Reduction clearing is a critical post-dyeing chemical wash that removes unfixed disperse dye particles from the surface of the polyester fibers.^{[12][13]} This process uses a reducing agent (traditionally sodium dithionite) under alkaline conditions to degrade the surface dye, making it water-soluble and easy to wash away.^{[14][15]} An effective reduction clearing process is essential for improving the fabric's final wash, rub, and light fastness, thereby minimizing future bleeding.^{[12][16]}

Data Presentation

Table 1: Properties of **Disperse Red 91**

Property	Value	Reference(s)
C.I. Name	Disperse Red 91	[1]
CAS Number	12236-10-1	[1]
Molecular Structure	Anthraquinone	[1]
Molecular Formula	C ₁₇ H ₁₆ ClN ₅ O ₂	[1]
Molecular Weight	355.38 g/mol	[1]
Application	Polyester, Polyester Blends, Nylon	[3]

Table 2: Fastness Properties of **Disperse Red 91** on Polyester

Fastness Test	ISO Standard Grade	Reference(s)
Washing Fastness (Staining)	4	[1]
Washing Fastness (Fading)	4-5	[1]
Perspiration Fastness (Staining)	5	[1]
Perspiration Fastness (Fading)	5	[1]
Ironing Fastness (Staining)	3-4	[1]
Light Fastness (Sunlight)	6-7	[1][3]

Troubleshooting Guide

Table 3: Common Issues and Solutions for **Disperse Red 91**

Issue	Probable Cause(s)	Recommended Actions & Solutions
<p>Poor Wash Fastness / Color Bleeds During Washing</p>	<p>1. Incomplete removal of surface dye. 2. Insufficient reduction clearing.[12]</p>	<p>1. Implement or Optimize Reduction Clearing: Ensure a thorough reduction clearing step is performed post-dyeing to strip unfixed dye from the fiber surface.[10][14] 2. Strengthen Washing: After dyeing and reduction clearing, perform multiple hot rinses to thoroughly remove all residual chemicals and hydrolyzed dye. [17]</p>
<p>Color Staining on Adjacent Materials During Heat Treatment (e.g., curing, pressing)</p>	<p>1. Thermal migration of the dye.[10] 2. Use of finishing agents (e.g., softeners, resins) that promote dye migration. [18] 3. Heat setting temperature is too high or duration is too long.[7]</p>	<p>1. Select Low-Migration Dyes: If possible, choose disperse dyes specifically rated for high thermal migration resistance. [19][20] 2. Control Heat: Lower the temperature of post-dyeing heat treatments to below 130-150°C where possible.[11] 3. Evaluate Auxiliaries: Test all chemical finishes for their impact on thermal migration. Surfactants and certain softeners can significantly increase migration.[18]</p>
<p>Uneven Color or Shade Variation</p>	<p>1. Poor dye dispersion in the dye bath. 2. Dyeing temperature ramp-up is too fast.[21] 3. Incorrect pH of the dye bath.</p>	<p>1. Ensure Good Dispersion: Test the high-temperature dispersion stability of the dye. If poor, add a suitable dispersing agent.[22] 2. Control Heating Rate: Employ a controlled, gradual temperature increase to</p>

ensure even dye uptake.[21] 3.

Maintain pH: Keep the dye bath pH in the optimal weakly acidic range (typically 4.0-5.0) for disperse dyes to ensure stability.[20]

Fabric Stiffening or Poor "Hand Feel"

1. Deposition of oligomers on the fabric surface.[21] 2. Harsh reduction clearing conditions.

1. Oligomer Removal: Combine reduction clearing with an alkaline scour to remove polyester oligomers that migrate to the surface during high-temperature dyeing.[21] 2. Process Optimization: Use modern, acid-based reduction clearing agents that can be effective under milder conditions.[14] [16]

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